4-(2-Methylcyclohex-1-en-1-yl)morpholine
Description
4-(2-Methylcyclohex-1-en-1-yl)morpholine is a morpholine derivative featuring a methyl-substituted cyclohexene ring. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their electron-rich nitrogen-oxygen heterocycle, which enhances reactivity and bioavailability.
Properties
CAS No. |
6127-98-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-(2-methylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-9H2,1H3 |
InChI Key |
RLJHBKJMCSBWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 2-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-methyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 4-(2-Methylcyclohex-1-en-1-yl)morpholine and similar compounds:
*Calculated using standard atomic weights.
Physicochemical Properties
- Lipophilicity : The methyl group in the target compound likely increases lipophilicity compared to unsubstituted cyclohexenyl or cyclopentenyl analogs, enhancing membrane permeability in biological systems.
- Solubility: The hexanoyl derivative () exhibits higher polarity due to its ketone group, contrasting with the hydrophobic cyclohexene ring in the target compound .
Q & A
Q. What are the standard synthetic routes for 4-(2-Methylcyclohex-1-en-1-yl)morpholine, and how are reaction conditions optimized?
The compound is typically synthesized via cycloaddition or enamine-based reactions. For example, sulfonylbutadienes react with cyclohexenylmorpholine derivatives under controlled conditions (e.g., solvent polarity, temperature, and catalyst presence). A study demonstrated that using 4-(1-cyclohexenyl)morpholine with sulfonylbutadiene in tetrahydrofuran (THF) at 60°C yielded optimal regioselectivity . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents enhance reaction rates.
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve yield in stereospecific pathways.
- Workup protocols : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures purity.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural elucidation relies on:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclohexenyl methyl groups and morpholine ring protons).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What safety protocols are recommended for handling this compound in the lab?
Safety measures include:
- Personal protective equipment (PPE) : Impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
- Storage : Keep in sealed containers away from oxidizers and ignition sources due to flammability risks .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing derivatives with modified cyclohexenyl groups?
Yield optimization involves:
- Substituent tuning : Electron-donating groups on the cyclohexenyl ring stabilize transition states in cycloaddition reactions.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., endo vs. exo adducts). Computational tools (DFT calculations) predict regioselectivity .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) reduce side reactions in hydrogenation steps .
Q. How do computational models explain the compound’s interactions with biological targets?
Molecular docking and MD simulations reveal:
- Morpholine ring interactions : The oxygen atom forms hydrogen bonds with active-site residues (e.g., in kinase inhibitors).
- Cyclohexenyl hydrophobicity : The methyl group enhances binding to hydrophobic pockets, as seen in analogs targeting neurotransmitter receptors .
- Free energy calculations : MM-GBSA predicts binding affinities for structure-activity relationship (SAR) studies .
Q. How should contradictory pharmacological data from in vitro vs. in vivo studies be resolved?
A 2017 study on morpholine derivatives highlighted discrepancies in receptor binding (e.g., σ1 vs. σ2 receptor affinity). Methodological adjustments include:
Q. What strategies mitigate instability during long-term storage?
- Lyophilization : Freeze-drying in inert atmospheres (argon) prevents oxidation.
- Additives : Antioxidants (e.g., BHT) at 0.01% w/v prolong shelf life.
- Stability monitoring : HPLC-UV tracks degradation products monthly .
Q. How do structural analogs compare in bioactivity, and what design principles apply?
A 2014 study compared 4-(4-phenylthiazol-2-yl)morpholine derivatives:
- Substituent effects : Bromine atoms on imidazole rings increased AR-V7 splice variant inhibition by 40% .
- Steric hindrance : Bulkier groups (e.g., thienyl) reduce off-target effects in CNS applications .
- Metabolic stability : Fluorine substitution at para positions enhances half-life in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
